Tert-butyl (2-thiomorpholinoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-thiomorpholin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)12-4-5-13-6-8-16-9-7-13/h4-9H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLRJRKDIFPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The tosylate intermediate is prepared by sulfonylation of Boc-protected 2-aminoethanol. Subsequent nucleophilic substitution with potassium thioacetate in dimethyl sulfoxide (DMSO) at 15°C for 2 hours yields the thioacetate derivative. Key parameters include:
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Molar ratios : 1:1.3 (tosylate : potassium thioacetate)
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Base : Potassium carbonate (1.6 equivalents)
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Solvent : DMSO (5 volumes relative to tosylate)
This method highlights the utility of tosylates as leaving groups in Boc-protected systems. For tert-butyl (2-thiomorpholinoethyl)carbamate, analogous steps could involve substituting potassium thioacetate with thiomorpholine, though this requires activation of the secondary amine nucleophile.
Phase-Transfer Catalyzed Alkylation
Patent literature for lacosamide intermediates (e.g., CN102020589B) demonstrates the efficacy of phase-transfer catalysis (PTC) in alkylating Boc-protected amines. While the patent focuses on benzylamine derivatives, its methodology is adaptable to thiomorpholine systems.
Protocol Adaptations
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Mixed Anhydride Formation : Boc-protected serine reacts with isobutyl chlorocarbonate in ethyl acetate to form a reactive intermediate.
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Thiomorpholine Condensation : The anhydride reacts with thiomorpholine under PTC conditions (tetrabutylammonium bromide, 50% KOH) at -10–5°C.
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Workup : Extraction with ethyl acetate, followed by acid-base washes and crystallization.
Critical Parameters
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Catalyst loading : 0.025–0.2 equivalents of tetrabutylammonium bromide
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Temperature control : -10°C to 5°C to minimize side reactions
Cyclization of Thiol-Containing Precursors
Thiomorpholine ring formation via intramolecular cyclization is a plausible route, though direct examples are scarce in the provided sources. A hypothesized pathway involves:
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Thiol Generation : Hydrolysis of S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate to free thiol.
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Cyclization : Reaction with 1,2-dibromoethane or similar dihalide to form the six-membered thiomorpholine ring.
Theoretical Reaction Conditions
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Solvent : Tetrahydrofuran (THF) or acetonitrile
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Base : Triethylamine to deprotonate thiol
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Temperature : Reflux (60–80°C) for 6–12 hours
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Challenges : Competing polymerization or oxidation requires inert atmosphere (N₂/Ar).
Direct Alkylation of Thiomorpholine
A straightforward but less documented approach involves alkylating thiomorpholine with Boc-protected 2-bromoethylamine. This method mirrors classic Gabriel synthesis but faces challenges due to the weak nucleophilicity of thiomorpholine’s secondary amine.
Optimization Strategies
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Activating Agents : Use of silver(I) oxide or potassium iodide to enhance leaving group departure.
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
Comparative Analysis of Methods
Scientific Research Applications
Tert-butyl (2-thiomorpholinoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (2-thiomorpholinoethyl)carbamate exerts its effects depends on its application. As a protecting group, it temporarily masks the reactivity of amines, allowing selective reactions to occur. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The ethyl linker allows for versatile functionalization.
- Molecular Weight : Bulky substituents (e.g., triphenylethyl) increase molecular weight significantly, impacting solubility and pharmacokinetics .
Physicochemical Properties
- Tert-butyl (2-aminooxyethyl)carbamate: Synthesized in 80% yield via hydrazine-mediated deprotection, indicating high reactivity of the aminooxy group .
- Tert-butyl (2-sulfonamidoethyl)carbamate : Requires anhydrous conditions for synthesis, suggesting sensitivity to moisture .
Data Limitations : Solubility, melting points, and logP values are absent in the provided evidence, highlighting gaps in comparative analysis.
Reactivity and Stability
- Stability: Tert-butyl (4-chlorophenethyl)carbamate is stable under recommended storage conditions but reacts with strong acids/bases . Thiomorpholinoethyl derivatives may exhibit reduced oxidative stability due to sulfur’s susceptibility to oxidation compared to oxygen-containing analogs.
- Synthetic Routes: Hydrazine-mediated deprotection (e.g., for aminooxyethyl derivatives) offers high yields (~80%) . Grignard reagent-based methods (e.g., methylmagnesium bromide) are employed for sulfonamidoethyl derivatives, requiring inert atmospheres .
Q & A
Q. What synthetic routes are optimal for synthesizing tert-butyl (2-thiomorpholinoethyl)carbamate with high purity?
Methodological Answer: The synthesis typically involves Boc-protection of a primary amine followed by coupling with thiomorpholine derivatives. Key steps include:
- Amine Protection : React the primary amine (e.g., 2-aminoethylthiomorpholine) with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (THF or DCM) under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane achieves >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 Boc anhydride:amine) minimizes side products .
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures accurate characterization:
Advanced Research Questions
Q. How can diastereoselective synthesis be optimized for tert-butyl carbamate derivatives with thiomorpholinoethyl groups?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-thiomorpholine) to control stereochemistry at the thiomorpholinoethyl moiety .
- Chromatographic Separation : Diastereomers (e.g., cis/trans isomers) can be resolved via preparative HPLC with chiral columns (e.g., Chiralpak IA) or silica gel chromatography with hexane/ethyl acetate .
- Kinetic Control : Lower reaction temperatures (−20°C to 0°C) favor selective formation of one diastereomer by slowing competing pathways .
Q. How do hydrogen bonding interactions in tert-butyl carbamate derivatives influence their solid-state stability?
Methodological Answer:
- Crystal Packing Analysis : X-ray studies reveal that N–H···O hydrogen bonds between carbamate groups stabilize the lattice, reducing hygroscopicity .
- Thermogravimetric Analysis (TGA) : Derivatives with stronger intermolecular interactions (e.g., bifurcated H-bonds) exhibit higher decomposition temperatures (>200°C) .
- Moisture Sensitivity : Compounds with disrupted H-bond networks (e.g., bulky substituents) require anhydrous storage to prevent hydrolysis .
Q. How can computational models predict the reactivity of this compound in novel synthetic routes?
Methodological Answer:
- DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic substitution at the carbamate carbonyl) using Gaussian or ORCA software .
- Retrosynthetic Tools : Platforms like Pistachio or Reaxys identify feasible precursors (e.g., tert-butyl chloroformate) and predict reaction yields .
- Machine Learning : Train models on existing carbamate reaction datasets to forecast regioselectivity in thiomorpholine functionalization .
Q. How should researchers resolve contradictions in spectroscopic data for tert-butyl carbamate derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl (2-morpholinoethyl)carbamate) to identify anomalies .
- Isotopic Labeling : Use ¹⁵N-labeled Boc groups to distinguish overlapping signals in complex mixtures .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., hindered thiomorpholine ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
